molecular formula C11H14O2 B153483 Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate CAS No. 847144-24-5

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

Cat. No. B153483
M. Wt: 178.23 g/mol
InChI Key: ZQXFAZSXEWIKEQ-BYFNFPHLSA-N
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Description

“Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate”. However, a related compound, acitretin, has a synthesis process that involves the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide2.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and suitability for various applications. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate”.


Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate”.


Future Directions

The future directions for research on a compound often depend on its properties, potential applications, and current limitations. Unfortunately, I couldn’t find specific information on the future directions for “Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate”.


Please note that the information available is limited and further research may be required to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXFAZSXEWIKEQ-BYFNFPHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

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